N,N-Diphenyl-2-(4-benzylpiperazinyl)ethanamide
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Overview
Description
N,N-Diphenyl-2-(4-benzylpiperazinyl)ethanamide is a chemical compound with the molecular formula C25H27N3O and a molecular weight of 385.5 g/mol . This compound is characterized by its complex structure, which includes a piperazine ring substituted with a benzyl group and an ethanamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N,N-Diphenyl-2-(4-benzylpiperazinyl)ethanamide typically involves the reaction of N,N-diphenylethanamide with 4-benzylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
N,N-Diphenyl-2-(4-benzylpiperazinyl)ethanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the piperazine ring or benzyl group are replaced with other substituents.
Scientific Research Applications
N,N-Diphenyl-2-(4-benzylpiperazinyl)ethanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of N,N-Diphenyl-2-(4-benzylpiperazinyl)ethanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
N,N-Diphenyl-2-(4-benzylpiperazinyl)ethanamide can be compared with other similar compounds such as:
N,N-Diphenylethanamide: Lacks the piperazine ring and benzyl group, resulting in different chemical properties and applications.
4-Benzylpiperazine: Contains the piperazine ring and benzyl group but lacks the diphenylethanamide moiety, leading to distinct biological activities.
N-Benzylpiperazine: Similar to 4-benzylpiperazine but with variations in the substitution pattern, affecting its reactivity and applications.
This compound stands out due to its unique combination of structural features, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N,N-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O/c29-25(28(23-12-6-2-7-13-23)24-14-8-3-9-15-24)21-27-18-16-26(17-19-27)20-22-10-4-1-5-11-22/h1-15H,16-21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCJTHJMGVBLJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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